molecular formula C19H17N5O2S B2981206 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 886921-19-3

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2981206
CAS No.: 886921-19-3
M. Wt: 379.44
InChI Key: BXKPQANHEQWIHZ-UHFFFAOYSA-N
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Description

2-{[5-(Furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic small molecule with the CAS Registry Number 886932-69-0 and a molecular formula of C19H17N5O2S, corresponding to a molecular weight of 379.44 g/mol . This complex organic compound is built around a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further elaborated with furan-2-yl and 1H-pyrrol-1-yl substituents on the triazole ring, and an N-(2-methylphenyl)acetamide group linked via a sulfanyl bridge . Research Applications and Value: While specific biological data for this compound is not available in the public domain, its structural features provide strong rationale for its research potential. Compounds containing the 1,2,4-triazole nucleus are extensively investigated in various scientific fields, including as potential fungicides and as inhibitors of specific biological targets like kinesin spindle protein (KSP) in oncology research . The presence of multiple nitrogen heterocycles (triazole, pyrrole, furan) makes this compound a valuable intermediate or building block for exploring new chemical spaces in drug discovery and materials science. Handling and Disclaimer: This product is intended for research and development use only, strictly in laboratory settings. It must be handled by qualified technical professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use, and is not suitable for personal use.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-14-7-2-3-8-15(14)20-17(25)13-27-19-22-21-18(16-9-6-12-26-16)24(19)23-10-4-5-11-23/h2-12H,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKPQANHEQWIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves multiple steps. One common synthetic route starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate undergoes further reactions, including Mannich reactions with substituted amines and formaldehyde in ethanol, to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitronium ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Anti-Exudative Activity : The target compound and its derivatives (e.g., 3.1-3.21) exhibit anti-exudative effects in rodent models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Substitutions like halogens (Cl, F), methoxy, or nitro groups on the phenyl ring enhance activity, likely due to increased electron-withdrawing effects and improved target binding .
  • Pyrrole vs.
  • Polarity and Solubility : The nitro-substituted analog () has higher polarity, which may improve aqueous solubility but reduce membrane permeability.

Biological Activity

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound notable for its diverse biological activities. The presence of functional groups such as triazole, furan, and pyrrole suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, focusing on its synthesis, structural features, and pharmacological properties.

Structural Features

The molecular structure of this compound can be summarized as follows:

Component Description
Molecular Formula C20H19N5O3S
Molecular Weight Approximately 382.47 g/mol
Key Functional Groups Triazole ring, furan moiety, pyrrole ring, sulfanyl group, acetamide group

The triazole ring is particularly significant as it is commonly associated with antifungal and antibacterial activities. The furan and pyrrole rings may contribute to anticancer properties due to their reactivity and interaction with biological macromolecules.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. The triazole moiety has been linked to effective inhibition of various bacteria and fungi. For example:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial20–40 µM
Escherichia coliAntibacterial40–70 µM

These results suggest that the compound may serve as a lead for developing new antimicrobial agents against resistant strains of bacteria .

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial cell wall synthesis or fungal growth.
  • Metal Ion Coordination: The sulfanyl group can potentially coordinate with metal ions, influencing enzyme activity and biological pathways.
  • Interference with Nucleic Acids: Similar compounds have been shown to interact with DNA or RNA, disrupting replication or transcription processes.

Case Studies

Recent studies have highlighted the potential of triazole-based compounds in treating infections caused by multidrug-resistant bacteria. For instance:

  • A study evaluated the efficacy of various triazole derivatives against Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial activity at low concentrations.
  • Another investigation focused on the anticancer properties of related compounds in vitro, revealing selective cytotoxicity against specific cancer cell lines.

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